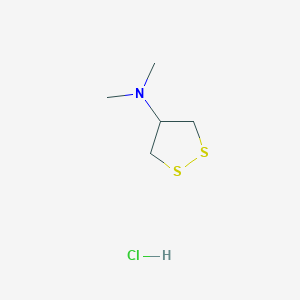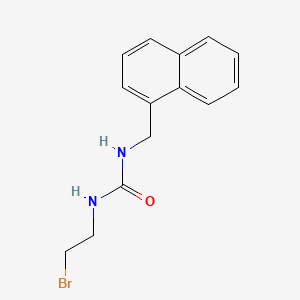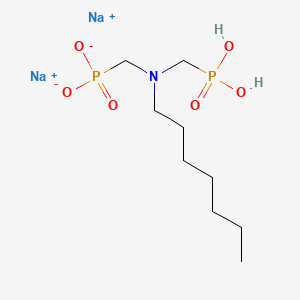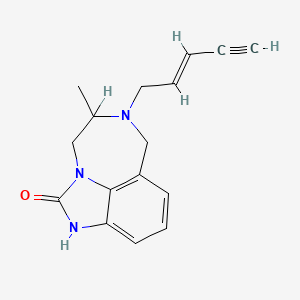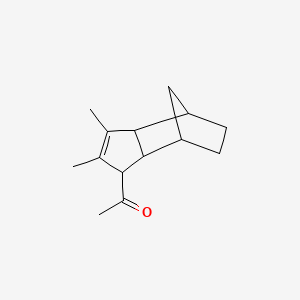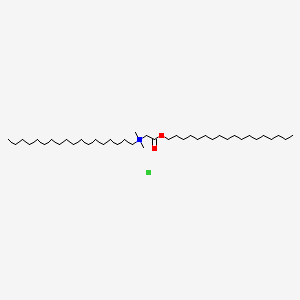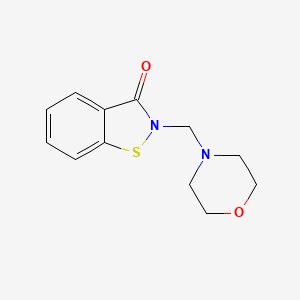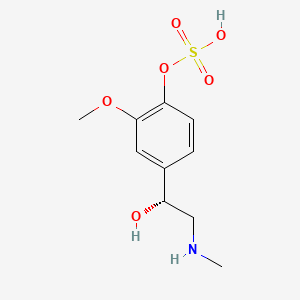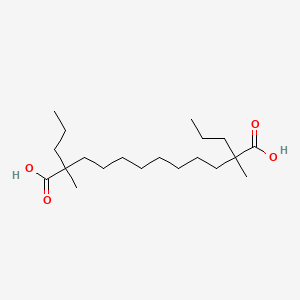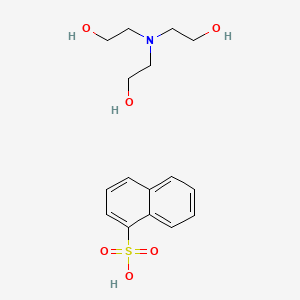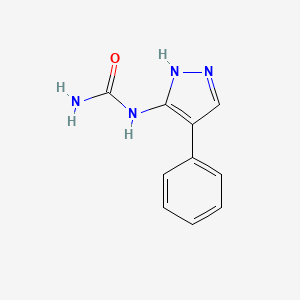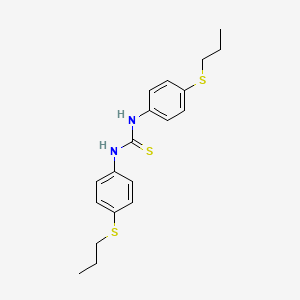
Bis((4-propylthiophenyl)amino)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((4-propylthiophenyl)amino)methane-1-thione is an organosulfur compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-propylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-propylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of 4-propylthiophenylamine to form the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis((4-propylthiophenyl)amino)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Bis((4-propylthiophenyl)amino)methane-1-thione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of Bis((4-propylthiophenyl)amino)methane-1-thione involves its interaction with various molecular targets. The compound’s thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but less steric hindrance.
Bis(4-methylphenyl)thiourea: Similar structure but with methyl groups instead of propyl groups.
Bis(4-ethylphenyl)thiourea: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
Bis((4-propylthiophenyl)amino)methane-1-thione is unique due to the presence of the 4-propylthiophenyl groups, which provide increased steric bulk and potentially enhance its interactions with biological targets. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
CAS No. |
94438-15-0 |
|---|---|
Molecular Formula |
C19H24N2S3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1,3-bis(4-propylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C19H24N2S3/c1-3-13-23-17-9-5-15(6-10-17)20-19(22)21-16-7-11-18(12-8-16)24-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
VURSSQKERFGRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


